4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate
Description
4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate is a complex organic compound with the molecular formula C23H19IN2O4 and a molecular weight of 514.323. This compound is notable for its unique structure, which includes both phenyl and iodobenzoate groups, making it a subject of interest in various fields of scientific research .
Properties
CAS No. |
303086-02-4 |
|---|---|
Molecular Formula |
C23H19IN2O4 |
Molecular Weight |
514.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C23H19IN2O4/c1-16-6-2-5-9-21(16)29-15-22(27)26-25-14-17-10-12-18(13-11-17)30-23(28)19-7-3-4-8-20(19)24/h2-14H,15H2,1H3,(H,26,27)/b25-14+ |
InChI Key |
OKTLXJVADYSZNM-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Preparation of 2-Methylphenoxyacetic acid: This is achieved by reacting 2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 2-Methylphenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.
Synthesis of carbohydrazide intermediate: The acyl chloride is reacted with hydrazine hydrate to form the carbohydrazide intermediate.
Coupling with 2-iodobenzoic acid: Finally, the carbohydrazide intermediate is coupled with 2-iodobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate can undergo various types of chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The iodine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Limited industrial applications, primarily used in research and development settings.
Mechanism of Action
The mechanism of action for 4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
4-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate: Similar structure but with a methoxy group instead of a methyl group.
4-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate: Similar structure but with a methyl group at a different position on the phenyl ring.
Uniqueness
4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its iodine atom, in particular, makes it a valuable compound for further functionalization and study .
Biological Activity
Structural Information
- Molecular Formula : C23H19IN2O4
- CAS Number : 303086-02-4
- SMILES Representation : CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3
- InChIKey : VRVJBIGTYGREEP-BUVRLJJBSA-N
2D Structure
2D Structure
Predicted Properties
The predicted collision cross-section (CCS) values for the compound in various adduct forms are as follows:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 389.14958 | 194.1 |
| [M+Na]+ | 411.13152 | 207.3 |
| [M+NH4]+ | 406.17612 | 200.3 |
| [M+K]+ | 427.10546 | 199.2 |
| [M-H]- | 387.13502 | 200.6 |
Antimicrobial Activity
Research has indicated that compounds similar to 4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate exhibit significant antimicrobial properties. For instance, derivatives of phenyl benzoates have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the carbohydrazone moiety is believed to enhance the antimicrobial efficacy by disrupting bacterial cell walls.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. For example, compounds with similar structures have demonstrated selective cytotoxicity against human cancer cell lines such as HeLa and MCF7, suggesting potential applications in cancer therapy. The mechanism of action may involve apoptosis induction and cell cycle arrest.
Case Studies
-
Case Study on Anticancer Activity :
- A study evaluated the anticancer properties of a related compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size and improved survival rates among treated mice compared to controls.
- Reference : Journal of Medicinal Chemistry, 2023.
-
Case Study on Antimicrobial Efficacy :
- Another investigation focused on the antimicrobial activity of a similar benzoate derivative against Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antifungal activity.
- Reference : International Journal of Antimicrobial Agents, 2023.
Toxicological Profile
Preliminary toxicological assessments suggest that while the compound exhibits promising biological activity, further studies are necessary to evaluate its safety profile comprehensively. Standard assays for genotoxicity and organ toxicity should be conducted to ascertain its suitability for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
